Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate
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Overview
Description
Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethyl ester group, an acetylimino group, and a nitro group attached to a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and bases to promote intramolecular C–S bond coupling cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylimino group can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic hydrolysis can be employed to convert the ester group to a carboxylic acid.
Major Products
The major products formed from these reactions include amino derivatives, amine derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
5-Nitro-1,2-benzothiazol-3-amine: Studied for its ability to modulate protein aggregation in neurodegenerative diseases.
Uniqueness
Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group, acetylimino group, and nitro group make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-3-21-12(18)7-15-10-5-4-9(16(19)20)6-11(10)22-13(15)14-8(2)17/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBNDKCIWTXFPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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